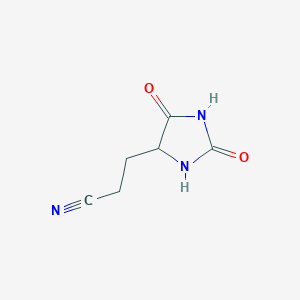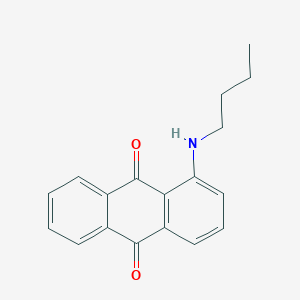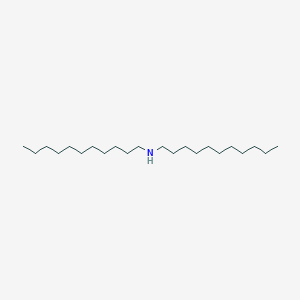
2,5-Dimethoxyphenol
Overview
Description
2,5-Dimethoxyphenol is an organic compound with the chemical formula C8H10O3. It is a white to light yellow crystalline solid that is soluble in alcohol, ether, and chloroform but insoluble in water . This compound is known for its applications in various fields, including medicine, cosmetics, and as an antioxidant.
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethoxyphenol is the enzyme laccase . Laccases are multicopper oxidases with a diverse range of catalytic activities revolving around synthesis and degradative reactions . They have attracted much attention as potential industrial catalysts in organic synthesis mainly because they are essentially green catalysts with a diverse substrate range .
Mode of Action
This compound interacts with laccase in a way that involves the abstraction of a single electron from the compound to produce reactive radicals . The free radicals subsequently undergo homo- and hetero-coupling to form dimeric, oligomeric, polymeric, or cross-coupling products . This interaction and the resulting changes have practical implications in organic synthesis .
Biochemical Pathways
The biochemical pathway affected by this compound involves the enzymatic oxidation process . The compound is oxidized by laccase from Botryosphaeria rhodina MAMB-05, a process studied using cyclic voltammetry . The oxidation process results in the formation of reactive radicals that can undergo further reactions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of reactive radicals and their subsequent reactions . These reactions can lead to the formation of various products with potential bioactive properties . The specific effects can vary depending on the environmental conditions and the presence of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity and stability of laccase, the primary target of this compound . Moreover, the presence of other compounds can also influence the compound’s action. For example, the presence of certain metal ions can enhance or inhibit the activity of laccase .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Dimethoxyphenol are not well-studied. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. They can act as antioxidants, enzyme inhibitors, and signaling molecules
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
2,5-Dimethoxyphenol can be synthesized through the esterification of p-Cresol with methanol . The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions. Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
2,5-Dimethoxyphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to the hydroxyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its antioxidant properties and potential therapeutic effects.
Industry: It is used in the manufacture of cosmetics and as a preservative in various products.
Comparison with Similar Compounds
2,5-Dimethoxyphenol can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: Similar in structure but differs in the position of the methoxy groups.
2,3-Dimethoxyphenol: Another isomer with methoxy groups at different positions.
3,4-Dimethoxyphenol: Differing in the placement of the methoxy groups, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBKHRLIHDKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415660 | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-18-3 | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the selective demethylation of 2,5-Dimethoxyphenol?
A: The selective demethylation of this compound, primarily at the ortho position, is of significant interest in organic synthesis. This reaction can be achieved using a copper(II)–ascorbic acid–dioxygen system, functioning as a monooxygenase. [] This selectivity is crucial for synthesizing specific catechol derivatives, which are valuable intermediates in various chemical and pharmaceutical applications. The reaction proceeds mainly via ipso-substitution at the methoxy group, likely involving a hydroxyl radical coordinated to a copper ion as the active oxidizing agent. []
Q2: How does the structure of this compound influence its reactivity in oxidation reactions?
A: The presence of two methoxy groups in this compound significantly influences its oxidation pathways. [] When oxidized with silver oxide, it yields both methoxy-1,4-benzoquinone and 2-(2,4-dimethoxyphenoxy)-6-methoxy-1,4-benzoquinone. [] This demethylation process suggests the formation of aryloxydienones as intermediates, which decompose to yield the observed products. [] The specific products and reaction pathways are dictated by the positions of the methoxy groups and their electron-donating effects.
Q3: Can this compound be used as a sole carbon and energy source for certain microorganisms?
A: Yes, research has demonstrated that a mesophilic, dehalogenating, sulfate-reducing diculture can utilize this compound as a sole carbon and energy source. [] This diculture, comprising a Desulfotomaculum species and a Desulfovibrio species, efficiently metabolizes the compound under sulfate-reducing conditions. [] This finding highlights the potential role of such microbial consortia in the biodegradation of aromatic compounds in anaerobic environments.
Q4: How does the gas-phase acidity of this compound compare to other related compounds, and what does this reveal about its antioxidant properties?
A: this compound exhibits a higher gas-phase acidity compared to phenol and some other dimethoxyphenols, as demonstrated by both experimental measurements and DFT calculations. [] This higher acidity is attributed to the combined electron-donating effects of the two methoxy groups, stabilizing the corresponding phenoxide ion. [] This property provides insights into its potential antioxidant activity, as the ease of O-H bond dissociation is often correlated with radical scavenging capabilities.
Q5: Can you provide examples of natural products where this compound serves as a key structural motif?
A: While this compound itself might not be a common natural product, it serves as a crucial building block in synthesizing more complex natural products. For instance, it is a starting material in the total synthesis of naphterpin and marinone meroterpenoids. [] This synthetic strategy utilizes several pericyclic reactions, including a Claisen rearrangement, a retro-6π-electrocyclization, and Diels-Alder reactions, to construct the core structures of these naturally occurring compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

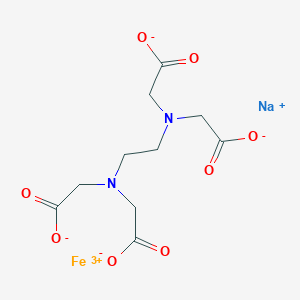

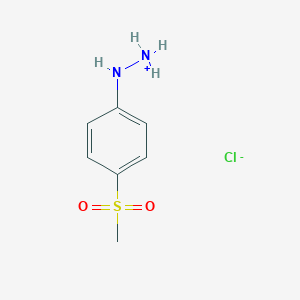
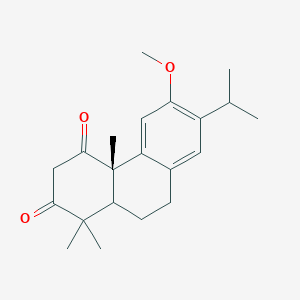
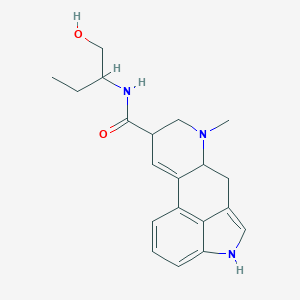
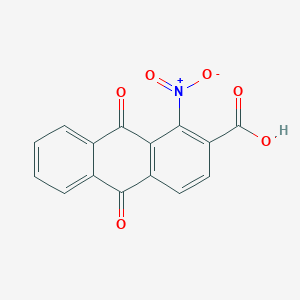
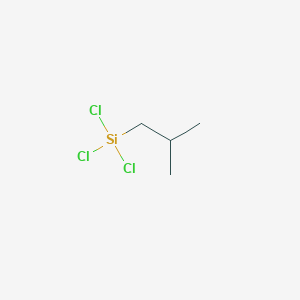
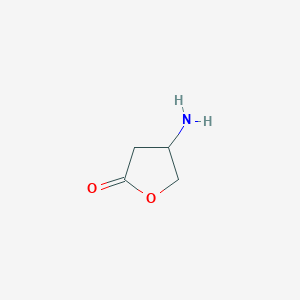
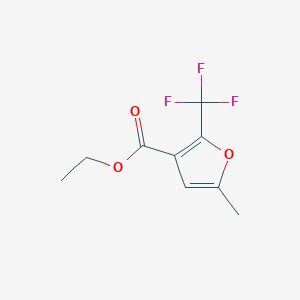
![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)
